N-benzyl-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a chemical compound with a complex structure that includes a benzyl group, an ethoxyphenyl group, a hydroxymethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. Common synthetic routes include the use of azide-alkyne cycloaddition reactions, often referred to as “click chemistry.” The reaction conditions usually involve the use of copper(I) catalysts to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl and ethoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-benzyl-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-methoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- N-benzyl-2-(4-ethoxyphenyl)-5-(methyl)-2H-1,2,3-triazole-4-carboxamide
- N-benzyl-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxylate
Uniqueness
N-benzyl-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-ethoxyphenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-2-26-16-10-8-15(9-11-16)23-21-17(13-24)18(22-23)19(25)20-12-14-6-4-3-5-7-14/h3-11,24H,2,12-13H2,1H3,(H,20,25) |
InChI Key |
LNLLEPASGQDBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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